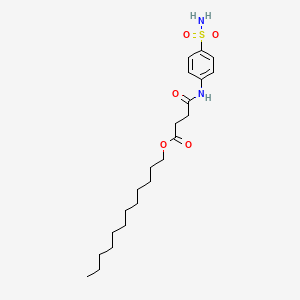
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a synthetic organic compound with the molecular formula C22H36N2O5S It is characterized by the presence of a dodecyl ester group, a 4-oxo-4-(4-sulfamoylanilino)butanoate moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the esterification of 4-oxo-4-(4-sulfamoylanilino)butanoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 2-Hydroxyethylazanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Bis(hydroxymethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Diethyl(2-hydroxyethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 4-Oxo-4-(4-sulfamoylanilino)butanoate, piperidin-1-ium
Uniqueness
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific ester and sulfonamide groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .
Properties
CAS No. |
163300-38-7 |
|---|---|
Molecular Formula |
C22H36N2O5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-18-29-22(26)17-16-21(25)24-19-12-14-20(15-13-19)30(23,27)28/h12-15H,2-11,16-18H2,1H3,(H,24,25)(H2,23,27,28) |
InChI Key |
UBLVRQNTRDRPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


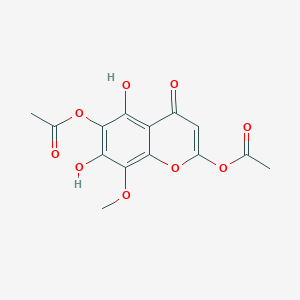
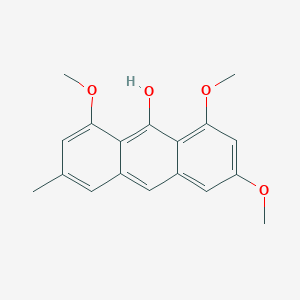
silane](/img/structure/B14276854.png)
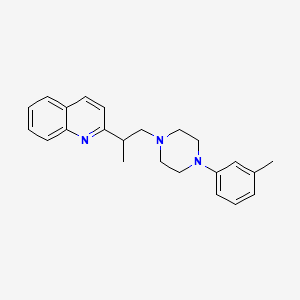
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)

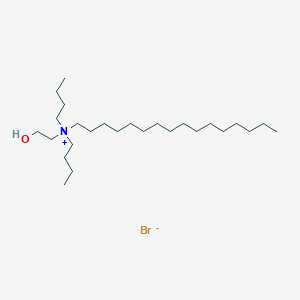

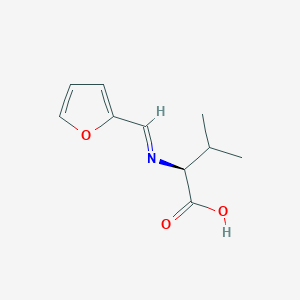
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)

![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
